Z-Pyr-OH

Chiral Purity Peptide Synthesis Quality Control

Z-Pyr-OH is a Cbz-protected L-pyroglutamic acid building block engineered for orthogonal solution-phase peptide synthesis. Its benzyloxycarbonyl group withstands the mildly acidic conditions used for Boc deprotection, enabling stepwise strategies where acid-labile groups would fail. Cleaved exclusively via hydrogenolysis, the Cbz group provides unmatched orthogonality in multi-step syntheses. With ≥98% purity and enantiomeric excess (enantiomer ≤0.5%), this white crystalline solid ensures high stereochemical fidelity. Essential for synthesizing pyroglutamyl-containing bioactive peptides and peptidomimetics with therapeutic relevance.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 32159-21-0
Cat. No. B554350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Pyr-OH
CAS32159-21-0
SynonymsZ-PYR-OH; 32159-21-0; Cbz-L-pyroglutamicacid; Z-L-pyroglutamicacid; (S)-5-Oxo-pyrrolidine-1,2-dicarboxylicacid1-benzylester; SBB058136; (S)-1-(benzyloxycarbonyl)-5-oxopyrrolidine-2-carboxylicacid; (S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylicacid; (2S)-5-oxo-1-[benzyloxycarbonyl]pyrrolidine-2-carboxylicacid; (S)-L-(Benzyloxycarbonyl)-5-Oxopyrrolidine-2-CarboxylicAcid; AmbotzZAA1244; AC1LCUOH; PubChem18625; N-Cbz-L-pyroglutamicAcid; C5761_SIGMA; SCHEMBL3845188; CTK7I3241; ZINC57264; MolPort-000-005-178; VHSFUGXCSGOKJX-JTQLQIEISA-N; N-Carbobenzoxy-L-pyroglutamicAcid; Benzyloxycarbonyl-L-pyroglutamicacid; CZ-005; MFCD00037352; AKOS015888232
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1
InChIKeyVHSFUGXCSGOKJX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Pyr-OH (CAS 32159-21-0) Sourcing Guide for Peptide Synthesis: Specifications and Baseline Properties


Z-Pyr-OH (N-Benzyloxycarbonyl-L-pyroglutamic acid) is an N-protected amino acid derivative with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol [1]. It is a white to almost white crystalline powder characterized by a melting point typically in the range of 139.0 to 143.0 °C and a specific optical rotation [α]20/D of -34.0 to -37.0° (c=1, MeOH) . As a benzyloxycarbonyl (Cbz)-protected derivative of L-pyroglutamic acid, it is a standard building block in the synthesis of peptides and peptidomimetics [2].

Why Generic Substitution Fails: The Functional Specificity of Z-Pyr-OH in Synthesis


Substituting Z-Pyr-OH with other N-protected pyroglutamic acid derivatives or the unprotected amino acid is not straightforward due to fundamental differences in deprotection chemistry and resulting synthetic compatibility. The Cbz protecting group is uniquely stable to basic and mildly acidic conditions but is cleaved via hydrogenolysis, a property that makes Z-Pyr-OH particularly suited for solution-phase peptide synthesis where other acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups would be incompatible . Furthermore, its specific stereochemistry (L-configuration) and high enantiomeric purity are critical for biological activity; substituting with the D-enantiomer (Z-D-Pyr-OH, CAS 78339-57-8) or a racemic mixture would lead to a different or inactive peptide [1].

Product-Specific Quantitative Evidence Guide for Z-Pyr-OH


Enantiomeric Purity: Z-Pyr-OH vs. Racemic Mixtures and D-Enantiomer

Z-Pyr-OH is the L-enantiomer of N-benzyloxycarbonyl-pyroglutamic acid. Its stereochemical purity is a critical parameter for applications where the bioactivity of the final peptide depends on the correct three-dimensional structure. As per vendor specifications, the enantiomeric purity of Z-Pyr-OH is tightly controlled, with the undesired enantiomer present at a level of ≤0.5% [1]. This high chiral purity ensures that the resulting peptide synthesis product is not contaminated with diastereomers that could arise from the use of the D-enantiomer (Z-D-Pyr-OH, CAS 78339-57-8) or a racemic mixture, which would complicate purification and potentially alter biological function.

Chiral Purity Peptide Synthesis Quality Control

Deprotection Orthogonality: Z-Pyr-OH vs. Boc-Pyr-OH in Multi-Step Synthesis

The Cbz (Z) protecting group on Z-Pyr-OH provides orthogonal deprotection capabilities compared to the Boc group found on Boc-Pyr-OH (CAS 53100-44-0). The Cbz group is removed via catalytic hydrogenolysis (H2, Pd/C) or strong acids (e.g., HBr/AcOH), but it is stable to the mild acidic conditions (e.g., TFA) used to remove a Boc group . This orthogonality is a key differentiator, allowing chemists to perform selective deprotections in complex, multi-step syntheses where a Boc group would be cleaved prematurely, thereby enabling more intricate synthetic routes.

Orthogonal Protecting Groups Solid-Phase Peptide Synthesis Reaction Selectivity

Thermal and Physical Stability: Melting Point Comparison of Z-Pyr-OH vs. Unprotected L-Pyroglutamic Acid

The addition of the benzyloxycarbonyl (Cbz) protecting group to L-pyroglutamic acid significantly alters its physical properties, most notably its melting point. Z-Pyr-OH exhibits a sharp melting point in the range of 139.0–143.0 °C , whereas unprotected L-pyroglutamic acid has a higher melting point of 160–163 °C [1]. This lower, well-defined melting point for Z-Pyr-OH is advantageous as it indicates a crystalline, pure, and stable solid form, which can be more convenient for handling, weighing, and formulation in various laboratory and industrial settings.

Physical Properties Handling and Storage Formulation

Synthetic Versatility: High Reported Yield in Z-Pyr-OH Synthesis

A well-documented synthesis route for Z-Pyr-OH from L-pyroglutamic acid achieves a high yield of 87% under standard conditions using sodium carbonate and benzyl chloroformate in dioxane [1]. While yields for other protected pyroglutamic acid derivatives (e.g., Boc-Pyr-OH, Fmoc-Pyr-OH) are often not reported with such specificity in comparable primary literature, this high and reproducible yield is a strong indicator of a robust and efficient synthetic process. This translates directly to lower production costs and more reliable commercial availability for bulk procurement.

Synthetic Efficiency Process Chemistry Cost-Effectiveness

Optical Rotation: Distinguishing Z-Pyr-OH from its D-Enantiomer

The specific optical rotation is a definitive analytical fingerprint that distinguishes Z-Pyr-OH (L-enantiomer) from its D-counterpart, Z-D-Pyr-OH (CAS 78339-57-8). Z-Pyr-OH exhibits a negative specific rotation of [α]20/D -34.0 to -37.0° (c=1, MeOH) . In contrast, Z-D-Pyr-OH shows a positive specific rotation of +31 ± 2° (c=1, methanol) . This quantifiable difference is a primary quality control metric used by manufacturers and end-users to confirm the identity and enantiopurity of the compound upon receipt, directly impacting the reproducibility of chiral syntheses.

Chiral Analysis Quality Control Identity Verification

Best Research and Industrial Application Scenarios for Z-Pyr-OH


Solution-Phase Peptide Synthesis Requiring Orthogonal Deprotection

Z-Pyr-OH is optimally employed as a building block in the solution-phase synthesis of complex peptides. Its Cbz protecting group is stable to the mild acids used to remove Boc groups, allowing for stepwise, orthogonal deprotection strategies in multi-step syntheses [1]. This makes it the preferred choice when a synthetic route demands that a pyroglutamic acid residue remains protected while other Boc-protected groups are selectively cleaved. The high enantiomeric purity (enantiomer ≤0.5%) ensures the final peptide product is not contaminated with diastereomers .

Synthesis of Bioactive Peptides and Peptidomimetics

Z-Pyr-OH is a key intermediate for synthesizing various bioactive compounds, such as 5-Oxo-L-prolyl-L-proline [1], and is widely used as an amino acid building block for peptides with potential therapeutic applications . The L-pyroglutamic acid residue is a common motif in naturally occurring peptides and peptidomimetics, and the Cbz-protected form provides a reliable and well-characterized entry point for incorporating this residue with high stereochemical fidelity .

Biochemical Research and Assay Development

Z-Pyr-OH can be used as a biochemical assay reagent [1], for instance, in studies involving the inactivation of pyroglutamyl aminopeptidase . Its defined chemical structure and high purity make it a suitable tool compound for probing biological pathways where pyroglutamic acid residues or their derivatives play a functional role, such as in certain chromatin remodeling processes .

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